![molecular formula C12H13ClN2O B13883020 [4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further connected to a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aniline derivatives with chloromethyl ketones in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the oxazole ring and subsequent chloromethylation .
化学反应分析
Types of Reactions
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, zinc chloride can be used as a catalyst in chloromethylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazole derivatives .
科学研究应用
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological properties that make them candidates for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other oxazole derivatives and chloromethyl-substituted anilines. Examples include:
- 4-[5-(bromomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(fluoromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(iodomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline .
Uniqueness
The uniqueness of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazole ring and the chloromethyl group allows for a wide range of chemical modifications and applications .
属性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,8H2,1-2H3 |
InChI 键 |
WDGRAIWJTWJNNO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


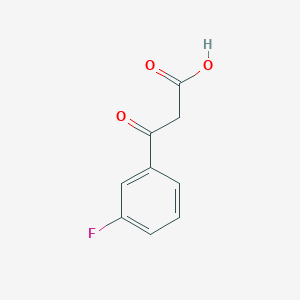
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
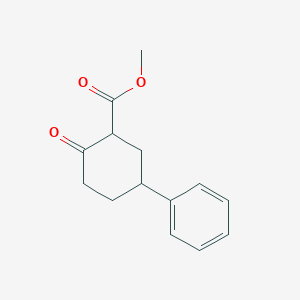
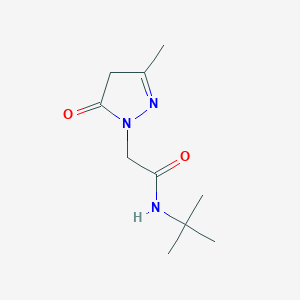

![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
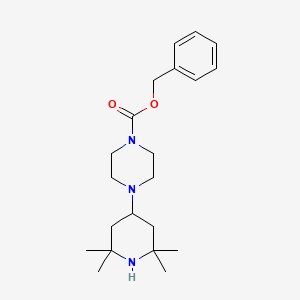
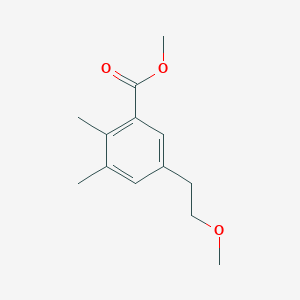
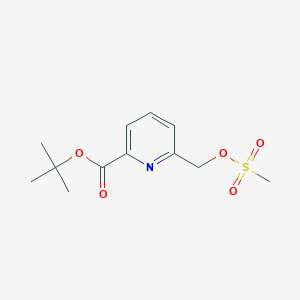
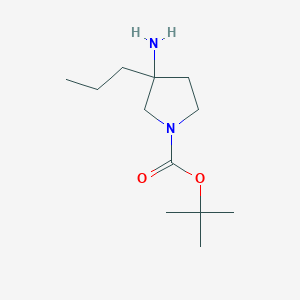
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
